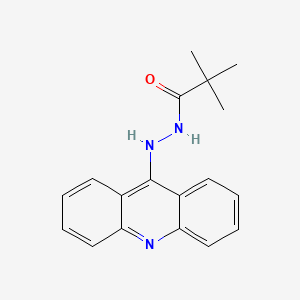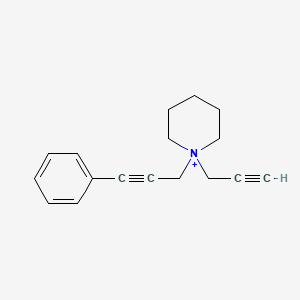![molecular formula C15H12N4O2 B11625843 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]quinazolin-4(3H)-one](/img/structure/B11625843.png)
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]quinazolin-4(3H)-one is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the hydrazinyl and hydroxybenzylidene groups in the structure of this compound contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]quinazolin-4(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-aminobenzamide under reflux conditions to yield the final product. The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, hydrazine derivatives, and substituted benzylidene compounds. These products can exhibit different biological activities and properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It has shown potential as an enzyme inhibitor, particularly against enzymes involved in cancer and inflammatory diseases.
Medicine: The compound exhibits promising anticancer, antiviral, and anti-inflammatory activities. It has been investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation. The exact molecular targets and pathways involved may vary depending on the specific biological context and the nature of the disease being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2E)-2-(2-hydroxybenzylidene)hydrazino]benzoic acid
- N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
Uniqueness
2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]quinazolin-4(3H)-one is unique due to its specific structural features, such as the quinazolinone core and the presence of both hydrazinyl and hydroxybenzylidene groups. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds. The compound’s ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable subject of scientific research.
Propriétés
Formule moléculaire |
C15H12N4O2 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N4O2/c20-13-8-4-1-5-10(13)9-16-19-15-17-12-7-3-2-6-11(12)14(21)18-15/h1-9,20H,(H2,17,18,19,21)/b16-9+ |
Clé InChI |
UVPNAUZBMHUDLX-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3C(=O)N2)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3C(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-fluorobenzamide](/img/structure/B11625760.png)
![5-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625763.png)
![4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11625772.png)

![2-(Heptylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11625783.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11625791.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11625792.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11625799.png)
![(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-methoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B11625806.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625817.png)

![(2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11625837.png)
![(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11625841.png)
